N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide
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Overview
Description
N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of free radical cyclization cascades.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced through the reaction of the benzofuran derivative with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the prop-2-enamide group to a prop-2-enamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents (e.g., dichloromethane).
Major Products
Oxidation: Benzofuran-4-carboxylic acid derivatives.
Reduction: Prop-2-enamine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor, antibacterial, and antiviral agent.
Biological Research: It is used in studies related to its biological activities, such as its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
Benzofuran-3-carboxamide: Studied for its potential as an anticancer agent.
Benzofuran-4-carboxylic acid: Exhibits antibacterial activity.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2-5H,1,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPQSCCFVHKFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C2CCOC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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